N-(1-cyano-2-methoxy-1-methylethyl)-2-phenoxypropanamide
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Overview
Description
N-(1-cyano-2-methoxy-1-methylethyl)-2-phenoxypropanamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique chemical structure, which includes a cyano group, a methoxy group, and a phenoxypropanamide moiety. The presence of these functional groups contributes to its reactivity and potential utility in different chemical reactions and applications.
Preparation Methods
The synthesis of N-(1-cyano-2-methoxy-1-methylethyl)-2-phenoxypropanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Intermediate: The synthesis begins with the reaction of a suitable aldehyde with a nitrile compound to form an intermediate. This step often requires the use of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction.
Methoxylation: The intermediate is then subjected to methoxylation using methanol and a catalyst such as sulfuric acid or hydrochloric acid. This step introduces the methoxy group into the molecule.
Amidation: The final step involves the reaction of the methoxylated intermediate with a phenoxypropanamide derivative. This step is typically carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form the desired product.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of large-scale reactors and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
N-(1-cyano-2-methoxy-1-methylethyl)-2-phenoxypropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. This reaction typically leads to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride. This reaction can convert the cyano group to an amine group or reduce other functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as hydroxide ions or amines replace the methoxy or phenoxy groups. This reaction can lead to the formation of various substituted derivatives.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine derivatives.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents such as water, methanol, or dichloromethane. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(1-cyano-2-methoxy-1-methylethyl)-2-phenoxypropanamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, allowing researchers to create more complex molecules for various applications.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions. It can be used in assays to investigate enzyme activity, protein-ligand interactions, and cellular signaling pathways.
Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs. Its ability to interact with specific molecular targets makes it a candidate for drug discovery and development.
Industry: The compound can be used in the production of specialty chemicals, agrochemicals, and materials with specific properties. Its reactivity and versatility make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism of action of N-(1-cyano-2-methoxy-1-methylethyl)-2-phenoxypropanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The cyano group, methoxy group, and phenoxypropanamide moiety contribute to the compound’s binding affinity and specificity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-(1-cyano-2-methoxy-1-methylethyl)-2-phenoxypropanamide can be compared with other similar compounds, such as:
N-(1-cyano-2-methoxy-1-methylethyl)-2-methoxy-2-phenylacetamide: This compound has a similar structure but includes a methoxy group and a phenylacetamide moiety instead of a phenoxypropanamide moiety. The differences in structure can lead to variations in reactivity and applications.
N-(1-cyano-2-methoxy-1-methylethyl)-3-(3-nitrophenyl)propanamide:
N-(1-cyano-2-methoxy-1-methylethyl)-2,4-dimethoxybenzamide: This compound includes additional methoxy groups, which can affect its reactivity and interactions with molecular targets.
Properties
IUPAC Name |
N-(2-cyano-1-methoxypropan-2-yl)-2-phenoxypropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c1-11(19-12-7-5-4-6-8-12)13(17)16-14(2,9-15)10-18-3/h4-8,11H,10H2,1-3H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKCZLIMWRMTZJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C)(COC)C#N)OC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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